molecular formula C9H7F2NO4 B1320525 2,4-Difluoro-5-nitrophenyl propionate CAS No. 924868-80-4

2,4-Difluoro-5-nitrophenyl propionate

Cat. No.: B1320525
CAS No.: 924868-80-4
M. Wt: 231.15 g/mol
InChI Key: QUJZSZNNEUTLIE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-nitrophenyl propionate typically involves the esterification of 2,4-difluoro-5-nitrophenol with propionic acid or its derivatives. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane to achieve the desired ester product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar esterification processes are scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-nitrophenyl propionate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in ethanol.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Scientific Research Applications

2,4-Difluoro-5-nitrophenyl propionate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-nitrophenyl propionate is primarily related to its ability to undergo nucleophilic substitution and reduction reactions. The nitro group can be reduced to an amino group, which can then participate in further chemical transformations. The fluorine atoms on the phenyl ring can be substituted by various nucleophiles, allowing for the synthesis of a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoro-5-nitrophenol: Similar structure but lacks the propionate ester group.

    2,4-Difluoro-5-aminophenyl propionate: The nitro group is reduced to an amino group.

    2,4-Difluoro-5-nitrobenzoic acid: Contains a carboxylic acid group instead of the propionate ester.

Uniqueness

2,4-Difluoro-5-nitrophenyl propionate is unique due to the presence of both fluorine and nitro substituents on the phenyl ring, along with the propionate ester group. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

(2,4-difluoro-5-nitrophenyl) propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO4/c1-2-9(13)16-8-4-7(12(14)15)5(10)3-6(8)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJZSZNNEUTLIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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